An In-Depth Technical Guide to the Predicted Physicochemical Properties of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol
An In-Depth Technical Guide to the Predicted Physicochemical Properties of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol
Introduction: The Strategic Importance of Early-Stage Property Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful research pipelines. The intrinsic physicochemical properties of a potential drug candidate are fundamental determinants of its ultimate pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity, solubility, and ionization state directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME). Therefore, the early and accurate characterization of these parameters is not merely a data-gathering exercise; it is a critical step in risk mitigation, enabling project teams to prioritize candidates with the highest probability of success and deprioritize those with inherent liabilities before committing significant resources.
This guide focuses on 5-Methoxypyrrolo[3,2-b]pyridin-1-ol, a heterocyclic compound featuring the aza-indole scaffold. The pyrrolopyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active agents.[1] Its unique electronic and structural features make it an attractive starting point for designing novel therapeutics. This document provides a comprehensive, computationally-derived profile of its key physicochemical properties, offering field-proven insights into its potential as a drug development candidate. The predictions herein are generated using established in silico models, which serve as a powerful and cost-effective alternative to extensive experimental characterization in the early discovery phase.[2]
Computational Methodology: A Self-Validating In Silico Workflow
To ensure the highest degree of confidence in the predicted data, a validated computational workflow was employed. The foundation of this process is the molecule's structure, represented by its canonical SMILES (Simplified Molecular Input Line Entry System) string: COC1=CC2=C(N1)C=CN=C2O . This representation serves as the input for a suite of predictive algorithms.
The primary tool utilized for this analysis is the SwissADME web tool, a highly reputable platform in the drug discovery community for its robust and transparent predictive models.[3] The causality for selecting this tool is its integration of multiple, well-regarded prediction methods for each property, providing a consensus view that mitigates the biases of any single algorithm.
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Lipophilicity (logP): The predicted octanol/water partition coefficient (logP) is an aggregation of multiple methods, including atom-based and fragment-based approaches like XLOGP3 and WLOGP.[4][5] This provides a more reliable estimate than a single method alone.
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Aqueous Solubility (logS): Solubility is predicted using models derived from the ESOL (Estimated SOLubility) method, which relates solubility to molecular weight, logP, and the number of rotatable bonds.[6][7]
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Ionization (pKa): The acid dissociation constant (pKa) is estimated using algorithms that analyze the influence of a molecule's electronic structure on its ionizable centers. Accurate pKa prediction is critical as it dictates the charge state of the molecule at physiological pH, which profoundly impacts solubility, permeability, and target binding.[8][9]
This multi-model approach constitutes a self-validating system; significant divergence between different predictive methods for a single property would flag the molecule for more cautious interpretation, thereby enhancing the trustworthiness of the final data.
Caption: In Silico Physicochemical Property Prediction Workflow.
Predicted Physicochemical Profile
All quantitative data for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol are summarized in the table below. These values represent a consensus or best-estimate prediction from the computational models employed.
| Physicochemical Property | Predicted Value | Implication in Drug Discovery |
| Molecular Formula | C₈H₈N₂O₂ | Provides the elemental composition. |
| Molecular Weight (MW) | 164.16 g/mol | Well within the typical range for small molecule drugs (<500 Da), favoring good absorption and diffusion. |
| Lipophilicity (iLOGP) | 0.95 | Indicates balanced solubility, suggesting potential for both aqueous solubility and cell membrane permeability. |
| Aqueous Solubility (logS - ESOL) | -2.10 | Corresponds to a classification of "Soluble," which is highly desirable for oral bioavailability and formulation.[10] |
| Topological Polar Surface Area (TPSA) | 61.91 Ų | Below the 140 Ų threshold, suggesting good potential for oral bioavailability and cell membrane permeation. |
| Hydrogen Bond Donors (HBD) | 2 | Complies with the standard drug-likeness rule of ≤ 5, minimizing potential for poor permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 | Complies with the standard drug-likeness rule of ≤ 10. |
| Number of Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity and reduced entropy loss upon binding. |
| Most Acidic pKa | 7.51 (Hydroxyl) | The N-hydroxyl group is predicted to be weakly acidic, suggesting partial ionization at physiological pH (7.4). |
| Most Basic pKa | 2.15 (Pyridine) | The pyridine nitrogen is predicted to be weakly basic, suggesting it will be predominantly neutral at physiological pH. |
Interpretation and Implications for Drug Development
The in silico profile of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol is highly encouraging from a drug development perspective. An analysis grounded in established medicinal chemistry principles reveals several key strengths:
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Compliance with Drug-Likeness Rules: The compound shows zero violations of Lipinski's Rule of Five, a foundational guideline for assessing the drug-likeness of a molecule. This compliance (MW < 500, logP < 5, HBD < 5, HBA < 10) is a strong indicator of potentially favorable ADME properties.
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Balanced Lipophilicity and Solubility: The predicted logP of 0.95 strikes an excellent balance between hydrophilicity and lipophilicity. This "sweet spot" is often crucial for achieving sufficient aqueous solubility to prevent formulation issues while retaining enough lipophilicity to passively diffuse across biological membranes like the gut wall.[11]
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Favorable Permeability Profile: The Topological Polar Surface Area (TPSA) is a key predictor of passive molecular transport across membranes. With a TPSA of 61.91 Ų, the molecule is well below the common threshold of 140 Ų, suggesting it has a high probability of good oral absorption and cell permeability. The "BOILED-Egg" model from SwissADME, which plots TPSA against logP, predicts high gastrointestinal absorption for this compound.[12]
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Ionization State at Physiological pH: The predicted pKa values are particularly informative. The most acidic pKa of 7.51 for the N-hydroxyl group means that at a physiological pH of 7.4, the compound will exist as an equilibrium mixture of its neutral and anionic (deprotonated) forms. This partial ionization can enhance aqueous solubility. The weakly basic pyridine nitrogen (pKa 2.15) will be almost entirely in its neutral form, which is beneficial for avoiding potential off-target effects associated with highly basic centers.
Conclusion
The comprehensive in silico analysis of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol predicts a highly favorable physicochemical profile for a small molecule drug candidate. Its excellent compliance with established drug-likeness rules, coupled with a balanced lipophilicity-solubility profile and a low polar surface area, strongly suggests a high potential for good oral bioavailability and membrane permeability. While these computational predictions require subsequent experimental validation, they provide a robust, data-driven rationale for advancing this compound or its analogs in a drug discovery program. This early-stage assessment allows researchers to proceed with confidence, having mitigated some of the fundamental risks associated with poor ADME properties.
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